Temarotene

描述

替莫罗汀,也称为 Ro 15-0778,是一种合成的芳香类视黄醇化合物。它是一种口服活性类视黄醇,这意味着它与维生素 A 相关,可以口服给药。

准备方法

合成路线和反应条件

替莫罗汀可以通过一系列涉及形成其特征性芳香结构的化学反应合成。合成路线通常包括以下步骤:

萘环的形成: 此步骤涉及适当前体的环化以形成萘环结构。

取代基的引入: 通过诸如傅克烷基化之类的反应,将各种取代基(例如甲基和苯基)引入萘环。

最终修饰:

工业生产方法

替莫罗汀的工业生产涉及放大合成路线,以便以更大的数量生产该化合物。这通常需要优化反应条件,例如温度、压力和催化剂的使用,以确保高收率和纯度。 该过程还可能包括纯化步骤,例如重结晶和色谱法,以获得最终产物 .

化学反应分析

反应类型

替莫罗汀经历各种类型的化学反应,包括:

氧化: 替莫罗汀可以氧化形成其相应的氧化衍生物。

还原: 还原反应可以将替莫罗汀转化为其还原形式。

常用试剂和条件

替莫罗汀反应中常用的试剂包括:

氧化剂: 例如高锰酸钾和三氧化铬。

还原剂: 例如氢化铝锂和硼氢化钠。

催化剂: 例如用于氢化反应的钯碳.

主要产物

由替莫罗汀反应形成的主要产物取决于所使用的特定反应条件和试剂。 例如,替莫罗汀的氧化可以产生氧化衍生物,而还原可以产生化合物的还原形式 .

科学研究应用

Dermatological Applications

2.1 Treatment of Lichen Planus

Temarotene has been evaluated for its efficacy in treating lichen planus, a chronic inflammatory skin condition. In a study involving 13 patients, 10 achieved complete or near-complete remission after 2 to 3 months of treatment with dosages ranging from 0.6 to 1 mg/kg per day . However, side effects such as transient increases in liver enzymes and gastrointestinal disturbances were noted in some cases.

2.2 Acne and Seborrhea Management

The compound has also been explored for its role in managing acne and seborrhea. In vitro studies suggest that this compound inhibits sebocyte proliferation and lipid synthesis, similar to isotretinoin, which is currently the first-line treatment for severe cases . The potential for this compound to reduce sebum production could make it a valuable alternative in treating these conditions.

Oncological Applications

3.1 Chemoprevention

This compound's chemopreventive properties have been investigated in various cancer models. Research indicates that retinoids can inhibit tumor cell proliferation across multiple cancer types, including breast and lung cancers . The anti-proliferative effects observed in vitro suggest that this compound may also contribute to cancer prevention strategies.

3.2 Case Studies on Tumor Regression

In animal models, this compound has demonstrated the ability to induce regression of established tumors. For instance, studies involving rat models have shown that retinoids can significantly reduce tumor burden when administered during early stages of carcinogenesis . These findings support the potential use of this compound in therapeutic regimens aimed at existing malignancies.

Comparative Efficacy with Other Retinoids

A comparative analysis of this compound with other systemic retinoids reveals its unique profile:

| Retinoid | Primary Use | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Lichen Planus, Acne | High remission rates | Liver enzyme elevation |

| Isotretinoin | Severe Acne | Up to 90% reduction | Dryness, teratogenicity |

| Acitretin | Psoriasis | Moderate efficacy | Hyperlipidemia |

Safety Profile and Side Effects

While this compound shows promise, its safety profile requires careful consideration. Common side effects include increases in liver enzymes and gastrointestinal symptoms. Ongoing research aims to better understand the long-term implications of retinoid therapy on liver function and overall health .

作用机制

替莫罗汀的作用机制涉及其与体内视黄酸受体 (RAR) 的相互作用。替莫罗汀与这些受体结合并调节基因表达,导致细胞过程的变化,例如增殖、分化和凋亡。 替莫罗汀作用中涉及的具体分子靶点和途径包括鸟氨酸脱羧酶 (ODC) 基因表达的调节以及免疫功能的调节 .

相似化合物的比较

替莫罗汀属于一类称为类视黄醇的化合物,这些化合物在结构上与维生素 A 相关。类似的化合物包括:

全反式维甲酸: 维生素 A 的天然代谢产物,具有相似的生物活性。

13-顺式维甲酸: 另一种类视黄醇,在皮肤病学和肿瘤学中都有应用。

贝沙罗汀: 一种用于治疗皮肤 T 细胞淋巴瘤的合成类视黄醇。

阿达帕林: 一种用于治疗痤疮的类视黄醇

生物活性

Temarotene is a synthetic retinoid belonging to the third generation of retinoids, which are known for their ability to modulate gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits its biological activity primarily by binding to RARs, leading to the regulation of various cellular processes such as differentiation, proliferation, and apoptosis. The compound's structural characteristics enhance its affinity for these receptors, making it effective in treating skin disorders and certain malignancies.

- Receptor Interaction : this compound selectively activates RARs and RXRs, influencing transcriptional regulation.

- Cellular Effects : It promotes cellular differentiation and apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent.

Therapeutic Applications

This compound has been investigated for its efficacy in treating several dermatological conditions, including:

- Lichen Planus : A study involving 13 patients reported that 10 achieved complete or near-complete remission after 2 to 3 months of treatment with this compound. Side effects included transient increases in liver enzymes and gastrointestinal disturbances .

- Basal Cell Carcinoma (BCC) : While primarily studied with other retinoids like tazarotene, this compound's role in managing BCC is notable due to its similar mechanisms. Retinoids have shown antiproliferative effects on basal cell carcinoma cells through enhanced apoptosis and reduced cell proliferation .

Case Studies

- Lichen Planus Treatment :

- Skin Metabolic Activity :

Comparative Biological Activity

The following table summarizes the biological activities of various third-generation retinoids compared to this compound:

| Retinoid | RAR Activation | RXR Activation | Clinical Applications | Notable Side Effects |

|---|---|---|---|---|

| This compound | High | Moderate | Lichen Planus, Skin Disorders | Transaminase increase, Nausea |

| Tazarotene | Moderate | High | Basal Cell Carcinoma | Skin irritation |

| Bexarotene | Low | High | Cutaneous T-cell Lymphoma | Hyperlipidemia |

属性

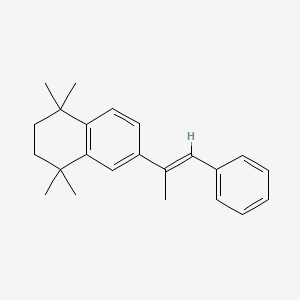

IUPAC Name |

1,1,4,4-tetramethyl-6-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28/c1-17(15-18-9-7-6-8-10-18)19-11-12-20-21(16-19)23(4,5)14-13-22(20,2)3/h6-12,15-16H,13-14H2,1-5H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJQTAMVZYFLCR-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75078-91-0, 89410-65-1 | |

| Record name | Temarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075078910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089410651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEMAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28G39IJ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。